Pyridine-2,3-diamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
71477-20-8 |
|---|---|
Molecular Formula |
C5H9Cl2N3 |
Molecular Weight |
182.05 g/mol |
IUPAC Name |
pyridine-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-2-1-3-8-5(4)7;;/h1-3H,6H2,(H2,7,8);2*1H |
InChI Key |
MEKKCDZXQANIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)N.Cl.Cl |
Origin of Product |
United States |
Chemical Profile
Systematic and Common Nomenclature
The compound is most formally known by its IUPAC name, pyridine-2,3-diamine dihydrochloride . nih.gov However, it is also referred to by several other names and synonyms in chemical literature and databases.
| Type | Name |
| IUPAC Name | This compound |
| Common Name | 2,3-Diaminopyridine (B105623) dihydrochloride |
| Synonyms | Pyridine (B92270), 2,3-diamino-, dihydrochloride; 2,3-Pyridinediamine dihydrochloride |
This table provides a summary of the common and systematic names for the compound.
Reduction of Nitro-Substituted Pyridine Precursors
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder. lookchem.comguidechem.com Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₉Cl₂N₃ |
| Molecular Weight | 182.06 g/mol |
| Appearance | White to light yellow crystalline powder lookchem.comguidechem.com |
| Solubility | Soluble in water guidechem.com |
| Melting Point | Information not consistently available |
This interactive table outlines the primary physicochemical properties of this compound.
Structural Elucidation
The molecular structure of this compound consists of a pyridine ring substituted with two amino groups at the C2 and C3 positions. In the dihydrochloride salt form, protons from hydrogen chloride are associated with the basic nitrogen atoms. Information from the crystal structure of the free base, 2,3-diaminopyridine, reveals that the molecule is not perfectly planar. nih.gov The amino groups are slightly out of the plane of the pyridine ring. nih.gov In the crystal lattice, molecules are connected by a network of N-H···N hydrogen bonds. nih.gov The crystal structure of the dihydrochloride would exhibit similar hydrogen bonding patterns, with the chloride ions also participating in the hydrogen bond network.
Chemical Reactivity and Transformations of Pyridine 2,3 Diamine Dihydrochloride
Reactions Involving the Pyridine (B92270) Ring System
The pyridine ring, being electron-deficient, influences the molecule's susceptibility to substitution reactions.
Nucleophilic Substitution Reactions
The pyridine ring is generally more susceptible to nucleophilic substitution than benzene, a characteristic attributed to the electronegative nitrogen atom. wikipedia.org This makes positions 2 and 4 of the pyridine ring particularly reactive towards nucleophiles. wikipedia.orgquora.comstackexchange.com The reaction proceeds through an addition-elimination mechanism, where the intermediate anionic species is stabilized by the nitrogen atom. stackexchange.comquimicaorganica.org While nucleophilic attack at position 3 is significantly slower, the presence of leaving groups can facilitate substitution. wikipedia.orgquimicaorganica.org Common nucleophiles that react with pyridine derivatives include alkoxides, thiolates, and amines. wikipedia.org
Electrophilic Substitution Patterns
In contrast to its reactivity with nucleophiles, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene, resembling the reactivity of nitrobenzene. wikipedia.org This reduced reactivity is due to the deactivating effect of the electronegative nitrogen atom, which draws electron density from the ring. uoanbar.edu.iq Electrophilic substitution, when it occurs, preferentially takes place at the 3- and 5-positions, which are the most electron-rich carbon atoms in the ring. wikipedia.orgquimicaorganica.orgquora.com
Direct nitration and sulfonation of pyridine are generally sluggish and require harsh reaction conditions. wikipedia.orgquimicaorganica.org For instance, nitration can be achieved using nitronium tetrafluoroborate (B81430) (NO₂BF₄), often requiring the use of sterically or electronically screened pyridine derivatives. wikipedia.org Similarly, sulfonation is difficult but can yield pyridine-3-sulfonic acid, sometimes facilitated by a mercury(II) sulfate (B86663) catalyst. wikipedia.org In contrast, bromination and chlorination of pyridine proceed more readily. wikipedia.org The reactivity towards electrophiles can be enhanced by converting the pyridine to its N-oxide, which promotes substitution at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com The oxygen atom can subsequently be removed. wikipedia.org
Reactions of the Amine Functionalities
The two amine groups on the pyridine ring are key sites for a variety of chemical transformations.
Oxidation Reactions
The amine functionalities of pyridine-2,3-diamine can undergo oxidation. While specific studies on the direct oxidation of pyridine-2,3-diamine dihydrochloride (B599025) are not extensively detailed in the provided results, the general chemistry of aminopyridines suggests that the amino groups can be susceptible to oxidation. The pyridine ring itself can be oxidized at the nitrogen atom to form a pyridine N-oxide, a reaction typically achieved with peracids. wikipedia.org This transformation can alter the reactivity of the ring, as mentioned previously. Furthermore, the oxidation of related quinoline (B57606) compounds to form pyridine-2,3-dicarboxylic acid is a known process, indicating the stability of the pyridine core under certain oxidative conditions. google.comgoogle.com
Reduction Reactions
The reduction of the pyridine ring system can lead to various hydrogenated derivatives. Under mild conditions, reduction with reagents like lithium aluminum hydride can yield a mixture of dihydropyridines. wikipedia.org Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, can reduce the pyridine ring to piperidine. uoanbar.edu.iqgoogle.com The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. google.com The reduction of nitro-substituted aminopyridines is a common method for the synthesis of diaminopyridines, employing reagents like iron in acidic ethanol (B145695) or stannous chloride. orgsyn.org
Condensation Reactions and Schiff Base Formation
The vicinal diamine arrangement in pyridine-2,3-diamine makes it a versatile precursor for condensation reactions, particularly for the formation of heterocyclic systems and Schiff bases. ias.ac.inoiccpress.com
Condensation with aromatic aldehydes can yield different products depending on the reaction conditions. ias.ac.in In a neutral solvent like methanol (B129727) at room temperature, the reaction with an equimolar amount of an aldehyde leads to the formation of a 3-arylideneamino-2-aminopyridine, which is a Schiff base. ias.ac.in However, when the reaction is carried out in acetic acid, it facilitates the isomerization of the initially formed Schiff base to a more stable 2-aryl-1H-2,3-dihydroimidazo[4,5-b]pyridine. ias.ac.in Heating this mixture further can lead to oxidation, resulting in a 2-aryl-1H-imidazo[4,5-b]pyridine. ias.ac.in
The formation of Schiff bases from pyridine-2,3-diamine and various aldehydes or ketones is a well-established reaction. oiccpress.comresearchgate.netoiccpress.com These reactions typically involve the condensation of a primary amine with a carbonyl group. oiccpress.com The resulting Schiff bases, also known as imines, contain a C=N double bond and are important ligands in coordination chemistry. oiccpress.comresearchgate.net For instance, the reaction of pyridine-2,3-diamine with pyridoxal (B1214274) hydrochloride in refluxing methanol yields a Schiff base. oiccpress.com Similarly, Schiff bases can be synthesized from 2,6-pyridinedicarbonyl dichloride and various amines, followed by condensation with aldehydes. researchgate.net
The table below summarizes the outcomes of condensation reactions of Pyridine-2,3-diamine with aromatic aldehydes under different conditions. ias.ac.in
| Reaction Condition | Product |
|---|---|
| Methanol, Room Temperature | 3-Arylideneamino-2-aminopyridine (Schiff Base) |
| Acetic Acid, Room Temperature | 2-Aryl-1H-2,3-dihydroimidazo[4,5-b]pyridine |
| Acetic Acid, 100°C | 2-Aryl-1H-imidazo[4,5-b]pyridine |
N-Arylation Reactions
The N-arylation of pyridine-2,3-diamine, typically performed with the free base after in-situ neutralization of the dihydrochloride salt, allows for the introduction of aryl substituents onto one or both of the amino groups. This transformation is crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The primary methods employed for this purpose are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the arylation of a wide range of amines, including aminopyridines. wikipedia.orgnih.govresearchgate.net In the context of 2,3-diaminopyridine (B105623), the reaction typically involves the coupling of the diamine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org
Research has demonstrated the successful N³-arylation of unprotected 3-halo-2-aminopyridines, which are precursors to N³-substituted 2,3-diaminopyridines. nih.gov These reactions utilize specialized palladium precatalysts and ligands, such as RuPhos and BrettPhos, in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The choice of ligand is critical and can influence the efficiency and selectivity of the amination process. nih.govnih.gov For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org
Key parameters for a successful Buchwald-Hartwig amination of aminopyridines include:
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors. beilstein-journals.orgnih.gov
Ligand: A variety of electron-rich and sterically hindered phosphine ligands are used, such as XPhos, RuPhos, and BrettPhos, which stabilize the palladium catalyst and facilitate the reaction. beilstein-journals.orgnih.gov
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). nih.govnih.gov
Solvent: Aprotic solvents like toluene (B28343) or dioxane are typically used. nih.gov
Ullmann Condensation:
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig reaction, it remains a valuable tool for N-arylation. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. wikipedia.org
Innovations in the Ullmann reaction have led to the development of milder conditions, often employing copper(I) salts (e.g., CuI) and various ligands to facilitate the coupling. organic-chemistry.org Diamine ligands, for example, have been shown to promote Ullmann-type cross-coupling reactions at or near room temperature. For the N-arylation of aminopyridines, this method provides an alternative to palladium-catalyzed approaches.
Table 1: Comparison of N-Arylation Methods for Aminopyridines
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., Cu powder, CuI) |
| Ligands | Phosphine-based (e.g., XPhos, RuPhos, BINAP) | Diamines, Phenanthrolines |
| Reaction Conditions | Generally milder temperatures | Often requires higher temperatures |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, LiHMDS) | Often weaker bases (e.g., K₂CO₃) |
| Substrate Scope | Broad, including aryl chlorides | Traditionally required activated aryl halides |
Formation of Charge Transfer Complexes
Pyridine-2,3-diamine, as an electron-rich molecule, can act as an electron donor to form charge-transfer (CT) complexes with various electron-acceptor molecules. nih.gov The formation of these complexes is characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum. nih.gov The dihydrochloride form would need to be neutralized to the free base, 2,3-diaminopyridine, to act as an effective electron donor.
Studies have investigated the formation of CT complexes between 2,3-diaminopyridine (DAPY) and several π-electron acceptors in solution. nih.govnih.gov These interactions are typically studied using spectrophotometric methods to determine the stoichiometry and stability of the resulting complexes. nih.gov
Examples of Charge Transfer Complexes:
With Chloranilic Acid and Dihydroxy-p-benzoquinone: 2,3-Diaminopyridine forms 1:1 charge-transfer complexes with chloranilic acid (CHA) and 2,5-dihydroxy-p-benzoquinone (DHBQ) in ethanol. nih.gov Spectroscopic studies, including Job's method of continuous variation and photometric titrations, have confirmed this stoichiometry. nih.gov The stability of these complexes has been evaluated by determining their formation constants (KCT) and other spectroscopic parameters. nih.gov
With Tetrachloro-p-benzoquinone (Chloranil) and Tetracyanoethylene (TCNE): In chloroform, 2,3-diaminopyridine forms CT complexes with chloranil (B122849) and TCNE. nih.gov The stoichiometry of the complex with chloranil is 1:1, while with TCNE it is 1:3 (DAPY:TCNE). nih.gov These complexes have been isolated as solids and characterized by elemental analysis and infrared spectroscopy. nih.gov
The formation of these charge-transfer complexes highlights the electron-donating nature of the 2,3-diaminopyridine molecule, a property derived from the presence of the amino groups and the nitrogen atom within the pyridine ring.
Table 2: Investigated Charge Transfer Complexes with 2,3-Diaminopyridine (DAPY)
| Electron Acceptor | Abbreviation | Stoichiometry (DAPY:Acceptor) | Solvent |
|---|---|---|---|
| Chloranilic Acid | CHA | 1:1 | Ethanol |
| 2,5-Dihydroxy-p-benzoquinone | DHBQ | 1:1 | Ethanol |
| Tetrachloro-p-benzoquinone | Chloranil | 1:1 | Chloroform |
| Tetracyanoethylene | TCNE | 1:3 | Chloroform |
Spectroscopic and Structural Characterization of Pyridine 2,3 Diamine Dihydrochloride
X-ray Crystallographic Analysis
The solid-state structure of Pyridine-2,3-diamine dihydrochloride (B599025), also known as 2-Amino-3-ammoniopyridinium dichloride, has been elucidated through single-crystal X-ray diffraction, offering precise insights into its atomic arrangement and intermolecular forces.
The crystal structure of Pyridine-2,3-diamine dihydrochloride has been determined at a temperature of 100 K. hmdb.ca The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c. hmdb.ca
The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were found to be:
a = 10.9770 (2) Å
b = 12.5175 (2) Å
c = 11.6520 (2) Å
β = 98.979 (1)°
The volume of the unit cell is 1581.42 (5) ų, and with a Z value of 8, there are eight formula units of this compound contained within each unit cell. hmdb.ca The asymmetric unit of the compound contains two diprotonated 2,3-diaminopyridine (B105623) cations and four chloride anions. hmdb.ca
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₅H₉N₃²⁺·2Cl⁻ | hmdb.ca |
| Formula Weight | 182.05 | hmdb.ca |
| Crystal System | Monoclinic | hmdb.ca |
| Space Group | P2₁/c | hmdb.ca |
| a (Å) | 10.9770 (2) | hmdb.ca |
| b (Å) | 12.5175 (2) | hmdb.ca |
| c (Å) | 11.6520 (2) | hmdb.ca |
| β (°) | 98.979 (1) | hmdb.ca |
| Volume (ų) | 1581.42 (5) | hmdb.ca |
| Z | 8 | hmdb.ca |
The protonation of the 2,3-diaminopyridine molecule to form the dicationic species results in notable changes to its molecular geometry. In the 2,3-diaminopyridinium cations, protonation occurs at the pyridine (B92270) ring nitrogen (N3) and one of the exocyclic amino groups (N6). hmdb.ca This diprotonation leads to slight increases in the C1—N3—C5 and C6—N6—C10 bond angles, which were determined to be 123.65 (14)° and 123.92 (14)° respectively. hmdb.ca These values are enlarged when compared to the corresponding angles in the unprotonated structure of 2,3-diaminopyridine. hmdb.ca The bond lengths within the molecule are reported to be within the normal range. hmdb.ca
Beyond the hydrogen bonding network, the crystal packing is further stabilized by π–π stacking interactions. hmdb.ca These non-covalent interactions occur between the aromatic pyridinium (B92312) rings of adjacent cations. A centroid–centroid distance of 3.695 (1) Å has been measured between interacting rings, indicating a significant attractive force that contributes to the stability of the crystal lattice. hmdb.ca This combination of strong hydrogen bonds and weaker π–π interactions results in an efficiently packed and stable three-dimensional structure. hmdb.ca
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.
While detailed, experimentally verified ¹H NMR and ¹³C NMR spectral data specifically for this compound are not widely available in the surveyed literature, data for the parent compound, 2,3-diaminopyridine, can serve as a useful reference point. It is important to note that the protonation to form the dihydrochloride salt would induce significant changes in the chemical shifts.
For the free base, 2,3-diaminopyridine, in a DMSO-d₆ solvent, the following ¹H NMR chemical shifts have been reported: a signal at 7.58 ppm (d, J=4.9 Hz), 6.93 ppm (d, J=1.7 Hz), 6.56 ppm (dd, J=7.3, 4.9 Hz), and a broad signal for the amino protons at 5.22 ppm. spectrabase.com
Upon diprotonation to form this compound, the electron-withdrawing effect of the added protons would cause a general downfield shift (to higher ppm values) for all proton and carbon signals. The protons on the pyridine ring would be deshielded due to the positive charge on the adjacent nitrogen atoms. Similarly, the carbon atoms in the ring would also experience this deshielding effect, resulting in larger chemical shift values in the ¹³C NMR spectrum compared to the neutral molecule. The exact values for the dihydrochloride salt would require experimental determination.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-Amino-3-ammoniopyridinium dichloride |
| 2,3-diaminopyridine |
Fourier Transform Infrared (FT-IR) Spectroscopy
For the free base, 2,3-diaminopyridine, the FT-IR spectrum displays distinct peaks corresponding to the N-H stretching vibrations of the primary amino groups, typically observed in the range of 3200-3400 cm⁻¹. The spectrum also shows bands related to C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and N-H bending vibrations.
Upon formation of the dihydrochloride salt, significant changes in the FT-IR spectrum are anticipated due to the protonation of the pyridine ring nitrogen and the exocyclic amino groups. The most notable changes would include:
Appearance of N-H⁺ Stretching Bands: Broad and strong absorption bands are expected to appear in the region of 2500-3000 cm⁻¹, which are characteristic of the stretching vibrations of the newly formed N-H⁺ bonds in the pyridinium and ammonium (B1175870) groups.
Shifts in N-H Bending Vibrations: The N-H bending vibrations, typically seen around 1600 cm⁻¹, would likely shift to a different frequency and may change in intensity.
Changes in Ring Vibrations: The protonation of the ring nitrogen will alter the electron distribution within the pyridine ring, leading to shifts in the C=C and C=N stretching frequencies.
A study on a charge transfer complex of 2,3-diaminopyridine noted the involvement of proton transfer, which was substantiated by changes in the FT-IR spectrum, highlighting the sensitivity of this technique to changes in the protonation state of the molecule. nih.gov The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the known spectra of similar compounds and the principles of infrared spectroscopy.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H⁺ (Ammonium/Pyridinium) | 2500-3000 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| N-H (Amino) | 3200-3400 | Stretching |
| C=C, C=N (Pyridine Ring) | 1400-1600 | Stretching |
| N-H | 1580-1650 | Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. The UV-Vis spectrum of the parent compound, 2,3-diaminopyridine, in ethanol (B145695) exhibits absorption maxima that are characteristic of π → π* and n → π* transitions within the aromatic system and the non-bonding electrons of the nitrogen atoms. nih.gov
For 2,3-diaminopyridine, charge-transfer complexes have been studied, and their UV-Vis spectra show distinct charge-transfer bands. nih.gov In a study conducted in ethanol, the interaction of 2,3-diaminopyridine with electron acceptors resulted in the formation of complexes with new, strong absorption bands. nih.gov
The protonation of the nitrogen atoms in this compound is expected to cause a hypsochromic shift (blue shift) of the absorption maxima compared to the free base. This is because protonation stabilizes the non-bonding electrons on the nitrogen atoms, increasing the energy required for the n → π* transitions. The π → π* transitions may also be affected, though typically to a lesser extent. The table below outlines the anticipated UV-Vis absorption data for this compound in a polar solvent.
| Transition Type | Expected λmax (nm) | Solvent |
| π → π | < 280 | Ethanol/Water |
| n → π | < 350 | Ethanol/Water |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is invaluable for confirming its molecular weight and structure. For the free base, 2,3-diaminopyridine (C₅H₇N₃), the molecular weight is 109.13 g/mol . sigmaaldrich.com The mass spectrum of 2,3-diaminopyridine typically shows a molecular ion peak (M⁺) at m/z 109. nih.gov
When analyzing this compound (C₅H₉Cl₂N₃), which has a molecular weight of 182.05 g/mol , the mass spectrum would likely not show a parent peak corresponding to the intact salt. Instead, under typical mass spectrometry conditions (such as electrospray ionization), the molecule would be detected as the protonated free base. The most prominent peak would be expected at m/z 110, corresponding to the [M+H]⁺ ion of 2,3-diaminopyridine. Fragmentation patterns would then follow from this protonated species. The table below details the expected key mass spectrometry peaks.
| Ion | Expected m/z | Interpretation |
| [C₅H₇N₃+H]⁺ | 110 | Protonated molecular ion of the free base |
| [C₅H₇N₃]⁺ | 109 | Molecular ion of the free base |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound (C₅H₉Cl₂N₃), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. This calculated composition can then be compared with experimental data to confirm the purity and identity of the compound.
The theoretical elemental percentages for this compound are presented in the table below. Studies on related compounds have utilized elemental analysis to confirm the stoichiometry of newly synthesized complexes, demonstrating the reliability of this method. nih.gov
| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 32.99 |
| Hydrogen | H | 1.01 | 4.98 |
| Chlorine | Cl | 35.45 | 38.95 |
| Nitrogen | N | 14.01 | 23.08 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For Pyridine-2,3-diamine dihydrochloride (B599025), DFT studies are instrumental in elucidating its geometric, electronic, and spectroscopic properties. Recent studies on related diaminopyridine compounds have utilized DFT methods, often with the B3LYP functional and 6–311++G(d,p) basis set, to analyze optimized structures, vibrational frequencies, and electronic properties. tandfonline.comresearchgate.net
The precise three-dimensional arrangement of atoms in Pyridine-2,3-diamine dihydrochloride has been determined experimentally through single-crystal X-ray diffraction. The definitive crystal structure is documented in the Cambridge Crystallographic Data Centre, confirming the molecular conformation in the solid state.
Computational geometry optimization using DFT serves to find the lowest energy structure of a molecule in the gas phase. This theoretical structure can then be compared with experimental X-ray diffraction data. For the this compound cation, DFT calculations would predict the bond lengths, bond angles, and dihedral angles. In the dihydrochloride form, protons are added to the heterocyclic pyridine (B92270) nitrogen and one of the exocyclic amino groups, significantly altering the geometry compared to the neutral molecule. wikipedia.org The C-N bonds within the pyridine ring and the C-N bonds of the amino groups are particularly sensitive to this protonation. Theoretical calculations on similar pyridine derivatives have shown that methods like B3LYP with a 6-311++G(d,p) basis set can accurately predict these parameters. tandfonline.com
Below is a representative table illustrating the kind of structural parameters that are determined through such computational optimizations, with placeholder values.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C2-N(H2) | 1.35 |
| Bond Length | C3-N(H3)+ | 1.38 |
| Bond Length | C2-C3 | 1.41 |
| Bond Length | N1(H)+-C2 | 1.34 |
| Bond Angle | N1(H)+-C2-C3 | 121.0 |
| Bond Angle | C2-C3-C4 | 119.5 |
| Dihedral Angle | N1(H)+-C2-C3-N(H3)+ | 0.5 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, DFT calculations can map the distribution of these orbitals and compute their energy levels. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino groups, while the LUMO would also be distributed across the π-system. The HOMO-LUMO gap (ΔE) is used to calculate key reactivity descriptors. tandfonline.comnih.gov Studies on proton transfer complexes of other diaminopyridines have used TD-DFT calculations to assign electronic transitions, such as the HOMO→LUMO transition, which correspond to observed UV-Vis absorption bands. nih.gov
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.8 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.8 |
| Electron Affinity | A | -ELUMO | 1.5 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Chemical Potential | μ | -(I + A) / 2 | -4.15 |
| Electrophilicity Index | ω | μ2 / (2η) | 3.25 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. nih.gov These maps are plotted onto the molecule's electron density surface, using a color scale to denote regions of varying electrostatic potential. Red areas indicate negative potential, rich in electrons and susceptible to electrophilic attack, while blue areas signify positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow regions represent intermediate, near-neutral potential. nih.gov
For the Pyridine-2,3-diaminium dication, MEP analysis would reveal highly positive (blue) regions around the protonated nitrogen atoms of the pyridine ring and the -NH3+ group, indicating these are sites of strong electrostatic repulsion for positive charges and attraction for negative charges. The chlorine counter-ions would exhibit strong negative potential. This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding patterns in the crystal lattice. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, hybridization, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective at predicting these vibrational frequencies. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor.
For this compound, theoretical spectra can be correlated with experimental data to provide definitive assignments for each vibrational band. Key vibrational modes of interest include the N-H stretching frequencies of the amino and ammonium (B1175870) groups, the C-H stretching of the pyridine ring, and the ring breathing modes. The protonation of the nitrogen atoms leads to characteristic shifts in these frequencies compared to the neutral 2,3-diaminopyridine (B105623) molecule. tandfonline.com Comparing the experimental IR spectrum of the parent compound with the calculated spectrum of the dihydrochloride salt allows for a precise understanding of how protonation impacts the vibrational dynamics. nist.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes over time.
For this compound, MD simulations could be employed to investigate its behavior in an aqueous solution. Such simulations would model the interactions between the diaminopyridinium dication, the chloride anions, and the surrounding water molecules. Key insights from MD would include the structure and stability of the hydration shells around the charged groups and the dynamics of hydrogen bonding between the compound and water. In the context of medicinal chemistry, MD simulations are also used to study the interaction of small molecules with biological targets like proteins or DNA, providing insights into binding stability and conformational changes upon binding. tandfonline.comresearchgate.net
Quantum Chemical Calculations of Reactivity Descriptors
Detailed research findings from quantum chemical calculations on various aminopyridines, including the closely related isomer 3,4-diaminopyridine, offer a valuable comparative framework for understanding the reactivity of pyridine-2,3-diamine. ijret.org These studies typically involve optimizing the molecular geometry and then calculating various electronic properties.
The energies of the HOMO and LUMO are particularly significant. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ijret.org A smaller energy gap suggests higher reactivity, lower kinetic stability, and greater polarizability. ijret.org
From the E_HOMO and E_LUMO values, several global reactivity descriptors can be calculated to quantify different aspects of chemical reactivity. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -E_LUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2 or approximated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 or approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).
Table 1: Calculated Frontier Orbital Energies for 3,4-Diaminopyridine
| Parameter | Energy (eV) |
| E_HOMO | -0.2828 |
| E_LUMO | -0.0195 |
| HOMO-LUMO Gap (ΔE) | 0.2633 |
| Data sourced from a DFT study on aminopyridines. ijret.org |
Table 2: Calculated Global Reactivity Descriptors for 3,4-Diaminopyridine
| Reactivity Descriptor | Value (eV) |
| Ionization Potential (I) | 0.2828 |
| Electron Affinity (A) | 0.0195 |
| Electronegativity (χ) | 0.1512 |
| Chemical Hardness (η) | 0.1317 |
| Chemical Softness (S) | 7.593 |
| Electrophilicity Index (ω) | 0.0868 |
| Calculated based on the HOMO and LUMO energies from the cited study. ijret.org |
Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Heterocyclic Scaffolds
The strategic placement of the two amino groups in Pyridine-2,3-diamine dihydrochloride (B599025) makes it an ideal precursor for the synthesis of various fused heterocyclic scaffolds. These scaffolds are of significant interest due to their presence in a wide range of biologically active compounds and functional materials.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
A primary application of Pyridine-2,3-diamine dihydrochloride is in the synthesis of imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. rsc.orgresearchgate.net These derivatives are recognized for their broad-spectrum biological activities. rsc.orgresearchgate.net The synthesis typically involves the condensation of the diamine with various reagents.
One common method involves the reaction of 2,3-diaminopyridine (B105623) with carboxylic acids or their functional derivatives. researchgate.net For instance, condensation with substituted benzaldehydes in the presence of an oxidizing agent or under thermal conditions can yield 2-aryl-substituted imidazo[4,5-b]pyridines. rsc.org A notable one-pot synthesis involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air-oxidative cyclocondensation to give excellent yields of the desired products. unb.ca
Another approach utilizes a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) and primary amines. researchgate.net The in-situ formed N-substituted pyridine-2,3-diamine is then treated with aldehydes in a water-isopropanol medium, leading to the formation of disubstituted imidazo[4,5-b]pyridine derivatives in high yields. researchgate.net
The following table summarizes representative examples of the synthesis of Imidazo[4,5-b]pyridine derivatives.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-bromopyridine-2,3-diamine, benzaldehyde | Ethanol (B145695), diiodide, reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | - | nih.gov |
| 2,3-diaminopyridine, substituted benzaldehydes | Nitrobenzene, 170 °C | 2-phenyl-4-azabenzimidazoles | 61-89 | arkat-usa.org |
| 2-chloro-3-nitropyridine, primary amines, aldehydes | H2O-IPA, 80 °C then aldehyde addition | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | Excellent | researchgate.net |
Derivatization to Other Fused Pyridine (B92270) Systems
The reactivity of this compound extends beyond the formation of imidazo[4,5-b]pyridines, enabling the synthesis of a variety of other fused pyridine systems. These complex heterocyclic structures are often investigated for their potential pharmacological activities.
For example, the regioselective condensation of 2,3-diamino-5-bromopyridine (B182523), a derivative of 2,3-diaminopyridine, with substituted benzaldehydes under mild acidic conditions can generate 2-amino-5-bromo-3-(benzylimino)pyridines. researchgate.netarkat-usa.org These imino-pyridines can be further reduced to their corresponding amino-pyridines, showcasing the versatility of the starting diamine in creating diverse molecular frameworks. arkat-usa.org
The synthesis of novel polyheterocyclic compounds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, has been achieved through multicomponent reactions where a diamine precursor plays a key role. orgsyn.org Although not directly using this compound, these syntheses highlight the importance of the o-diaminopyridine moiety in constructing complex fused systems.
Formation of Dimeric Compounds
The bifunctional nature of Pyridine-2,3-diamine allows for its use in the construction of dimeric and macrocyclic structures. While direct synthesis of dimers from the dihydrochloride salt is not extensively documented, the precursor 2,3-diaminopyridine is a key component in forming larger molecular assemblies. For instance, the synthesis of dimeric magnesium meso-2-pyridylporphyrins has been reported, where the pyridyl group, which can be derived from pyridine-based precursors, plays a crucial role in the self-assembly of the dimeric structure through mutual coordination. nih.gov
Building Block for Complex Molecular Architectures
This compound serves as a fundamental building block for the creation of intricate and complex molecular architectures, including macrocycles and supramolecular structures. nih.govillinois.edu The ability to form stable, fused heterocyclic systems, as discussed previously, is a key feature that is exploited in the design of these larger molecules.
The synthesis of macrocyclic peptides containing a pyridine-based core has been a subject of interest. nih.govillinois.edu These structures are often designed to mimic natural products or to create novel therapeutic agents. For example, pyridine-based macrocycles have been synthesized through enzymatic dehydration of serine followed by a [4+2]-cycloaddition, a process inspired by the biosynthesis of thiopeptide natural products. illinois.edu In a different approach, intramolecular palladium-catalyzed reactions have been used to create constrained peptidomimetics from precursors incorporating a pyridine moiety. rsc.org
The following table provides examples of complex architectures derived from pyridine-based building blocks.
| Precursor Type | Synthetic Strategy | Resulting Architecture | Reference |
| Peptide with Serine | Enzymatic dehydration and [4+2]-cycloaddition | Pyridine-based macrocyclic peptide | illinois.edu |
| Peptide with Heteroatom Nucleophiles | Intramolecular palladium-catalyzed cinnamylation | Constrained peptidomimetic macrocycles | rsc.org |
| Diaminopyridine-based core template | Various macrocyclization reactions | Macrocyclic kinase inhibitors | rsc.org |
Intermediate in the Chemical Synthesis of Dyes
Pyridine-2,3-diamine and its derivatives are valuable intermediates in the synthesis of various classes of dyes, particularly azo dyes. The amino groups on the pyridine ring can be diazotized and coupled with other aromatic compounds to produce intensely colored molecules.
Azo dyes containing a pyridine ring have been reported to exhibit good dyeing properties, including enhanced light fastness and brightness, on synthetic fibers like polyester. researchgate.netnih.govresearchgate.net The synthesis of these dyes often involves the diazotization of an aminopyridine derivative, which can be prepared from precursors like 2,3-diaminopyridine, followed by coupling with a suitable coupling component. unb.canih.gov For example, 2,6-diamino-3-((pyridin-3-yl)azo)pyridine (B1628809) is a known hair dye ingredient, highlighting the commercial application of such compounds. cosmileeurope.eu
The general synthetic route for pyridine-based azo dyes involves:
Diazotization of an amino-substituted pyridine derivative using a reagent like sodium nitrite (B80452) in an acidic medium. unb.canih.gov
Coupling of the resulting diazonium salt with a nucleophilic aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo linkage (-N=N-). unb.canih.gov
Polymer Precursor
The bifunctional nature of this compound, with its two reactive amino groups, makes it a suitable monomer for the synthesis of various polymers. These polymers often exhibit desirable properties such as high thermal stability and specific electronic characteristics due to the incorporation of the pyridine ring into the polymer backbone.
One notable application is in the synthesis of polyimides. A series of polyimides have been prepared through the two-step polymerization of a pyridine diamine monomer with various aromatic dianhydrides. google.com These polyimides have shown good thermal stability and mechanical properties. google.com
Furthermore, pyridine-containing diamines can be used in the synthesis of polyureas. The reaction of a silyl-substituted diamine with a diisocyanate forms a polysilylurea, which can then be hydrolyzed to the corresponding polyurea. The incorporation of the pyridine moiety can influence the final properties of the polymer, such as its solubility and thermal resistance.
The following table lists polymers synthesized using pyridine-based diamine precursors.
| Polymer Type | Monomers | Key Properties | Reference |
| Polyimide | Pyridine diamine and aromatic dianhydrides | Good thermal stability, good mechanical properties | google.com |
| Polyurea | Silyl-substituted diamine and diisocyanate | Good heat and solvent resistance |
Coordination Chemistry and Metal Complexes
Ligand Properties of Pyridine-2,3-diamine and its Dihydrochloride (B599025)
Pyridine-2,3-diamine (C₅H₇N₃) is a heterocyclic compound possessing three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the two exocyclic amino group nitrogens. nih.gov This structure allows it to function as a chelate ligand, which can lead to enhanced thermodynamic stability in the resulting coordination compounds compared to those formed with comparable monodentate ligands. nih.gov The presence of donor atoms with different hybridization states (sp² for the pyridine nitrogen and sp³ for the amino nitrogens) provides a flexible molecular framework capable of accommodating a wide variety of metal centers with differing Lewis acidity. nih.gov
The ligand's behavior is highly dependent on pH. It can act as a strictly neutral ligand, or, depending on the conditions, as an anionic or cationic ligand. nih.gov In its dihydrochloride form (C₅H₇N₃·2HCl), the basic nitrogen centers are protonated. For coordination to occur where the diamine acts as a neutral N,N'-donor, deprotonation is typically required. The molecule of pyridine-2,3-diamine is nearly planar, a feature that influences its packing in the solid state and its orientation when coordinating to a metal center. nih.gov The amino groups themselves are not perfectly planar with the aromatic ring. nih.gov This structural characteristic is crucial as it dictates the steric accessibility of the nitrogen lone pairs for metal binding. Pyridine-2,3-diamine can be used to synthesize and modify nitrogen-containing ligands for various chemical reactions. guidechem.com
Synthesis and Characterization of Transition Metal Complexes (e.g., with Zn, Ni(II), Cu(I), Ag(I))
The synthesis of transition metal complexes with pyridine-based ligands generally involves the reaction of the appropriate metal salt with the ligand in a suitable solvent. jscimedcentral.comniscpr.res.in For instance, complexes of Ni(II), Cu(I), and Ag(I) with pyridine have been successfully prepared and characterized. jscimedcentral.com The general procedure involves mixing the metal salt and the ligand, often followed by heating or stirring, with the resulting complex precipitating out of the solution. jscimedcentral.com The solid product is then typically isolated by filtration and may be purified by recrystallization. jscimedcentral.com
A variety of analytical techniques are employed to confirm the formation and elucidate the properties of these complexes:
Elemental Analysis is used to determine the empirical formula and confirm the stoichiometry of the complex. researchgate.nettubitak.gov.tr
Infrared (IR) Spectroscopy helps to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the ligand's functional groups, such as the pyridine ring deformations and N-H stretches, upon complexation are indicative of metal-ligand bond formation. niscpr.res.inresearchgate.net
NMR Spectroscopy (¹H, ¹³C) provides further evidence of complexation in solution, as the chemical shifts of the ligand's protons and carbons are sensitive to changes in their electronic environment upon coordination. nih.gov
UV-Visible Spectroscopy is used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. researchgate.netcyberleninka.ru
Molar Conductance Measurements help to determine whether the complex is an electrolyte and to suggest the nature of the coordination sphere. researchgate.net
Magnetic Susceptibility Measurements are used to determine the number of unpaired electrons in the metal center, which aids in assigning the oxidation state and geometry of the complex. niscpr.res.incyberleninka.ru
While extensive data on pyridine-2,3-diamine complexes is specialized, studies on analogous pyridine and aminopyridine complexes provide insight into their expected properties.
| Complex Formula | Metal Ion | Color | Physical State | Melting Point (°C) | Key Characteristics |
|---|---|---|---|---|---|
| [Ni(Py)₄(SO₃Cl)₂] | Ni(II) | Light Green | Crystalline Solid | - | Reported as a hexa-coordinated complex. niscpr.res.in |
| [Cu(Py)₄(SO₃Cl)₂] | Cu(II) | Blue | Crystalline Solid | - | Shows tetragonally distorted octahedral structure. niscpr.res.in |
| [Ag(Py)₂]⁺ Complex | Ag(I) | - | - | - | X-ray analysis shows a linear geometry with monodentate pyridine ligands. jscimedcentral.com Photosensitive. jscimedcentral.com |
| Zn-supported polymer | Zn(II) | - | Polymer | - | Formed with pyridine-2,3-diamine, but crystal structure did not show chelation. nih.gov |
Structural Analysis of Metal-Ligand Adducts
For transition metal complexes involving pyridine and its derivatives, several common geometries are observed:
Octahedral: Often found for metal ions like Ni(II) and Co(II), which have a coordination number of six. niscpr.res.inwikipedia.org
Tetrahedral: Can be adopted by complexes of Zn(II), Co(II), and Ni(II). nih.govcyberleninka.ru
Square Planar: Common for d⁸ metal ions such as Ni(II) and Pd(II), and also for Cu(II). nih.govwikipedia.org
Linear: Frequently observed for d¹⁰ metal ions like Ag(I) and Cu(I) with a coordination number of two. jscimedcentral.com
In a reported zinc-supported polymer formed with pyridine-2,3-diamine, the crystal structure analysis revealed the absence of the expected chelate-type building motifs, indicating a different coordination behavior in that specific polymeric framework. nih.gov The analysis of bond angles and distortions in metal-ligand adducts can reveal steric strain, which may influence the complex's reactivity. For example, in certain ruthenium complexes, steric hindrance between a pyridine ligand and bulky ancillary ligands leads to significant distortions from ideal octahedral geometry, which in turn weakens the metal-pyridine bond. acs.org
| Complex Type | Parameter | Value | Significance |
|---|---|---|---|
| Ru-Pyridine Complex acs.org | N(pyridine)–Ru–N(ancillary) Angle | 84.45° - 87.84° | Deviation from the ideal 90° indicates steric strain and geometric distortion. acs.org |
| Ru-N(pyridine) Bond Distance | Largely unaffected by steric bulk | Suggests photoreactivity differences are influenced more by bond angle distortions than bond length. acs.org | |
| Sn(II) Amine-Bis(phenolate) Complex rsc.org | Coordination Geometry | Distorted pseudo trigonal bipyramid | Demonstrates how ligand architecture dictates the final coordination geometry around a metal center. rsc.org |
| Sn-N Bond Distances | 2.387(9) Å, 2.599(8) Å | Asymmetric interactions indicating different strengths of the dative bonds from the nitrogen donors. rsc.org |
Investigations into Coordination Modes and Stoichiometry
The versatility of Pyridine-2,3-diamine as a ligand stems from its multiple potential donor atoms, which allow for several coordination modes. nih.gov The specific mode adopted depends on the metal ion, reaction conditions, and the presence of other competing ligands.
Bidentate Chelation: The most common expectation for a ligand like pyridine-2,3-diamine is to act as an N,N'-bidentate chelating agent. pvpcollegepatoda.org This typically involves coordination through the pyridine nitrogen and the nitrogen of the amino group at the 2-position, forming a stable five-membered ring. This mode is common for many 2-substituted pyridine ligands. pvpcollegepatoda.org
Bridging Ligand: The ligand can also act as a bridging ligand, where its donor atoms coordinate to two different metal centers. This is a key mechanism for the formation of coordination polymers and metal-organic frameworks. nih.gov
Monodentate Coordination: In some cases, the ligand might coordinate through only one of its nitrogen atoms, acting as a monodentate ligand, similar to pyridine itself. jscimedcentral.com
The stoichiometry of the resulting complexes, which describes the metal-to-ligand ratio, is governed by the coordination preferences of the metal ion and the steric bulk of the ligands. wikipedia.org For many first-row transition metals that favor a coordination number of six, stoichiometries such as 1:2 or 1:3 (metal:diamine ligand) are common, with the remaining coordination sites occupied by anions or solvent molecules. For metals preferring a coordination number of four, a 1:2 ratio is often seen. acs.org For example, complexes with the general formula [M(L)₄X₂], where L is a monodentate pyridine-type ligand and X is an anion, are well-documented for octahedral metals like Ni(II) and Co(II). niscpr.res.in
Role in Materials Science Research
Potential in the Development of New Materials with Tailored Properties
The molecular structure of 2,3-diaminopyridine (B105623), the active component of the dihydrochloride (B599025) salt, makes it a valuable precursor for synthesizing novel materials with customized characteristics. Its ability to act as a chelate ligand allows it to form stable coordination compounds and metal-organic frameworks (MOFs). nih.gov The presence of three potential donor atoms (the two amino nitrogens and the pyridine (B92270) ring nitrogen) enables the formation of complex structures with various metal centers. nih.gov This versatility allows for the design of materials with tailored electronic, optical, and catalytic properties.
A significant area of application is in the synthesis of novel fluorescent materials. For instance, derivatives of 2-aminopyridine (B139424) have been used to create low-molecular-weight luminogens that exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE). beilstein-journals.org In one-pot reactions, functionalized maleimides react with 2-aminopyridine derivatives to produce compounds like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines and N-methyl-4-((pyridin-2-yl)amino)maleimides. beilstein-journals.org These materials, particularly those with an acceptor-donor-acceptor (A-D-A) structure, show enhanced fluorescence in aggregate states, a desirable property for applications in sensors, displays, and diagnostic tools. beilstein-journals.org
Furthermore, 2,3-diaminopyridine is a key intermediate in the synthesis of various heterocyclic compounds, such as 4-azabenzimidazoles, which are explored for their biological activity but also contribute to the library of functional organic molecules available for materials design. arkat-usa.org The synthesis often involves the condensation of the diamine with aldehydes, a reaction that can be controlled to produce specific isomers. arkat-usa.org The ability to selectively synthesize derivatives based on this precursor opens up pathways to new polymers and functional organic materials. nih.govgoogle.com
Surface Chemistry and Adsorption Phenomena Studies
The interaction of pyridine derivatives with surfaces is a critical aspect of their application in materials science, particularly in catalysis and corrosion inhibition. The adsorption of these molecules onto a metal surface can occur through two primary mechanisms: physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms (N, O, S) and the d-orbitals of the metal. researchgate.net
Studies on pyridine derivatives as corrosion inhibitors reveal that their effectiveness is intrinsically linked to their adsorption behavior on the metal surface. researchgate.net The lone pair electrons on the nitrogen atoms and the π-electrons of the pyridine ring are crucial for this interaction. researchgate.net In acidic environments, these molecules can become protonated, leading to electrostatic attraction to a negatively charged metal surface. Concurrently, the nitrogen heteroatoms can directly donate electrons to the vacant d-orbitals of the metal, forming a protective coordinate bond. This dual-mode interaction leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive environment.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the adsorption mechanism of pyridine derivatives. These studies investigate parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's ability to donate and accept electrons, respectively. researchgate.net For example, a DFT study on pyridine dicarboxylic acids concluded that the 2,3-isomer would be a high-performing anti-corrosive agent due to its favorable electronic properties for adsorption. researchgate.net This theoretical work supports the experimental findings that the molecular structure dictates the efficiency of surface film formation.
Applications as Corrosion Inhibitors (mechanistic studies of derivatives)
Derivatives of pyridine are widely recognized as effective corrosion inhibitors for various metals and alloys, especially in acidic media. researchgate.net The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion reactions. nih.gov Mechanistic studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that many pyridine derivatives function as mixed-type inhibitors. researchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. researchgate.net
The inhibition efficiency of these compounds is highly dependent on their concentration, molecular structure, and the nature of substituents on the pyridine ring. researchgate.net The presence of heteroatoms such as nitrogen and sulfur, along with aromatic rings, enhances their ability to coordinate with the metal surface and form a durable protective layer. nih.govmdpi.com For example, studies on pyridine-2-thiol (B7724439) have shown that the presence of both nitrogen and sulfur heteroatoms leads to strong chemisorption on brass surfaces, significantly reducing the corrosion rate in sulfuric acid. mdpi.comnih.gov
The effectiveness of these inhibitors generally increases with concentration up to an optimal point, where surface coverage approaches a maximum. nih.gov The adsorption process for many pyridine derivatives on metal surfaces has been found to follow the Langmuir adsorption isotherm, which typically suggests the formation of a monolayer of inhibitor on the surface. researchgate.netmdpi.com
Interactive Data Table: Corrosion Inhibition Efficiency of a Pyridine Derivative
The table below summarizes the corrosion inhibition performance of a Schiff base derivative, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO), on mild steel in a 1 M HCl solution at various concentrations. The data is derived from weight loss measurements.
| Inhibitor Concentration (mM) | Corrosion Rate (CR) (mm/year) | Inhibition Efficiency (IE%) |
| 0.0 | 25.1 | - |
| 0.1 | 5.3 | 78.9 |
| 0.2 | 2.8 | 88.8 |
| 0.3 | 1.8 | 92.8 |
| 0.4 | 1.1 | 95.6 |
| 0.5 | 0.8 | 96.9 |
Data sourced from a study on Schiff base derivatives as corrosion inhibitors. nih.gov
Biological and Mechanistic Studies Non Clinical Focus
Investigation of Enzyme Modulation and Influence on Biological Pathways
The pyridine (B92270) ring, a central feature of Pyridine-2,3-diamine, is a substrate for various enzymatic modifications, highlighting its role in biological pathways. A key example is the action of 6-Hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), a flavoprotein involved in the nicotine (B1678760) degradation pathway in Pseudomonas putida. nih.gov This enzyme catalyzes the β-hydroxylation of the pyridine ring of HSP, a process that results in the cleavage of a carbon-carbon bond and the production of 2,5-dihydroxypyridine (B106003) and succinate (B1194679). nih.gov
The catalytic mechanism of HspB has been investigated in detail. The enzyme utilizes NADH to reduce its flavin cofactor. nih.gov In the presence of oxygen, this reduced flavoenzyme forms a C(4a)-hydroperoxyflavin intermediate, which has a characteristic absorbance maximum at approximately 400 nm. nih.gov This reactive intermediate then interacts with the substrate, HSP, leading to the formation of the final products. nih.gov Isotope labeling studies have confirmed that the new oxygen atom incorporated into the succinate product is derived from H₂O. nih.gov This detailed mechanistic understanding of how enzymes like HspB interact with and modify pyridine derivatives provides a foundation for understanding their metabolic fate and potential for bio-activation.
Design and Synthesis of Pyridine-2,3-diamine Derivatives as Biological Probes
Pyridine-2,3-diamine serves as a valuable starting material for the synthesis of more complex molecules designed as probes to investigate biological systems. arkat-usa.orgresearchgate.net Its vicinal diamine functionality makes it an ideal precursor for creating fused heterocyclic systems like 4-azabenzimidazoles (IUPAC: 1H-imidazo[4,5-b]pyridines), which are frequently found in small-molecule drugs due to their wide range of biological activities. arkat-usa.orgresearchgate.net
Researchers have developed efficient methods for synthesizing these derivatives. For instance, reacting 2,3-diaminopyridine (B105623) or its 5-bromo analogue with various substituted benzaldehydes provides access to a series of 2-phenyl-4-azabenzimidazole derivatives. arkat-usa.orgresearchgate.net In a related synthesis, the regioselective condensation of 2,3-diamino-5-bromopyridine (B182523) with substituted benzaldehydes under mild acidic conditions yields 2-amino-5-bromo-3-(phenylimino)pyridine derivatives. arkat-usa.org These imino compounds can be further reduced using sodium cyanoborohydride to the corresponding 2-amino-5-bromo-3-(phenylamino)pyridine analogues. arkat-usa.org
These synthesized compounds have been used in bioassays to explore their potential as therapeutic agents, particularly against parasitic protozoans. A number of the 4-azabenzimidazole and related derivatives have shown promising and selective activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness, with IC₅₀ values as low as 1.3 µM. arkat-usa.org This strategic design and synthesis of derivatives from a common pyridine-2,3-diamine core allows for systematic exploration of structure-activity relationships and the identification of potent biological probes. arkat-usa.orgresearchgate.net
Evaluation of Antimicrobial Activity of Synthesized Derivatives (correlation with structure)
Derivatives of pyridine are extensively evaluated for their antimicrobial properties against a wide spectrum of bacteria and fungi. nih.gov The chemical structure of these derivatives is directly correlated with their antimicrobial efficacy, a concept explored through structure-activity relationship (SAR) studies. researchgate.netnih.gov
A study involving a series of newly synthesized pyridine and thienopyridine derivatives demonstrated good to strong antimicrobial activity. researchgate.net The compounds were tested against the microbial strains Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net As shown in the table below, specific derivatives exhibited significant zones of inhibition, highlighting the impact of their unique structures. researchgate.net
| Compound | Microbial Strain | Max. Inhibition Zone (mm) |
| 12a | Bacillus mycoides | 33 |
| 15 | Candida albicans | 29 |
| Data sourced from a study on novel biologically active pyridine derivatives. researchgate.net |
SAR analyses reveal that the presence and position of certain functional groups on the pyridine scaffold are crucial for activity. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) have been found to enhance biological activity. nih.gov For example, nicotinic acid benzylidene hydrazide derivatives featuring nitro and dimethoxy substituents were found to be among the most active against strains like Staphylococcus aureus, B. subtilis, and E. coli. nih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov The incorporation of an additional heterocyclic ring into the pyridine compound has also been shown to improve therapeutic properties. nih.gov
The minimum inhibitory concentration (MIC) is a key metric used to quantify antimicrobial potency. Studies on various pyridine derivatives have yielded a range of MIC values, demonstrating varied effectiveness.
| Derivative Class | Compound Example | Test Organism | MIC (µg/mL) |
| Mannich Bases | 12 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 |
| Mannich Bases | 15 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 |
| Isonicotinic Acid Hydrazides | Br, OCH₃, Cl substituted | Various bacteria and fungi | Better than Norfloxacin |
| Data compiled from research on various pyridine derivatives. nih.gov |
These findings underscore the principle that modifying the periphery of the pyridine-2,3-diamine core can systematically tune the antimicrobial potency of the resulting molecules.
Exploration of Antiviral Activity of Pyridine Derivatives
The pyridine scaffold is a privileged structure in the development of antiviral agents, with various derivatives showing good activity against a range of viruses, including HIV, Hepatitis B (HBV), Hepatitis C (HCV), Respiratory Syncytial Virus (RSV), and coronaviruses. nih.govnih.gov The mechanism of action for these derivatives is often multifaceted, involving the inhibition of key viral processes. nih.gov Documented mechanisms include the inhibition of reverse transcriptase (RT), polymerase, and viral maturation, as well as the suppression of viral thymidine (B127349) kinase and RNase H activity. nih.gov
Recent research has focused on the design of novel pyridine derivatives specifically targeting viral enzymes. For instance, a series of Imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against Human Immunodeficiency Virus type-1 (HIV-1) and type-2 (HIV-2). rsc.org One of the synthesized compounds, 4a , demonstrated notable activity against both viral strains. rsc.org
| Compound | Virus | EC₅₀ (µg/mL) |
| 4a | HIV-1 | 82.02 |
| 4a | HIV-2 | 47.72 |
| Data from in vitro evaluation of Imidazo[1,2-a]pyridine-Schiff base derivatives. rsc.org |
To understand the interaction at a molecular level, computational methods like molecular docking are employed. These studies help to elucidate the binding mechanism of the synthesized compounds with viral targets, such as HIV reverse transcriptase. rsc.org In the context of the SARS-CoV-2 pandemic, pyridine derivatives were investigated as potential inhibitors of key viral proteins, with one study identifying Terpyridine as having significant inhibitory potential based on molecular docking simulations. nih.gov This continuous exploration of pyridine derivatives highlights their potential as a versatile platform for discovering new antiviral therapies. nih.govrsc.org
Future Research Directions and Emerging Trends
Advanced Synthetic Methodologies
The synthesis of 2,3-diaminopyridine (B105623), the precursor to its dihydrochloride (B599025) salt, has traditionally involved methods like the reduction of 2-amino-3-nitropyridine (B1266227) or the amination of 3-amino-2-halopyridines. orgsyn.orgchemicalbook.com Classical reduction methods often employed reagents such as iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.orgchemicalbook.com However, these methods can be laborious and sometimes result in low yields or difficult purification processes. orgsyn.org
Emerging research focuses on creating more efficient, high-yielding, and environmentally benign synthetic routes. Advanced methodologies are being explored to overcome the limitations of previous techniques. For instance, improved industrial processes now involve the amination of 3-amino-2-halopyridine with aqueous ammonia (B1221849) under controlled pressure and temperature in the presence of a copper catalyst, allowing for the production of highly pure product in a single step. google.com Another advanced approach involves a three-step synthesis starting from the more readily available 2-aminopyridine (B139424), proceeding through bromination, nitration, and subsequent hydrogenation. researchgate.net
Future trends point towards the development of multicomponent reactions (MCRs), which offer a streamlined approach to synthesizing complex pyridine (B92270) derivatives in a single pot, minimizing waste and improving atom economy. nih.gov Catalytic systems are also evolving, with research into novel catalysts that can improve yields and selectivity under milder conditions. orgsyn.org A comparison of traditional and emerging synthetic strategies highlights this progress.
Table 1: Comparison of Synthetic Methodologies for 2,3-Diaminopyridine This table is interactive. Click on the headers to sort.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Classical Reduction | 2-Amino-3-nitropyridine | Fe/acidified ethanol; Sn/HCl | Established method | Laborious, low yields, tedious separation | orgsyn.org |
| Classical Amination | 3-Amino-2-chloropyridine | Aqueous ammonia, heat | Utilizes halo-pyridines | Potentially erratic yields | orgsyn.org |
| Improved Amination | 3-Amino-2-halopyridine | Aqueous ammonia, Cu catalyst, controlled pressure | High purity (>99.5%), single-step extraction | Requires specialized equipment (autoclave) | google.com |
| Multi-step Synthesis | 2-Aminopyridine | Bromination, nitration, hydrogenation (Pd-SrCO₃) | Good yield from readily available starting material | Multi-step process | orgsyn.orgresearchgate.net |
| Multicomponent Reactions | Enaminones, primary amines | Solvent-free conditions | Fast, clean, flexible for derivative synthesis | Primarily for substituted 2-aminopyridines | nih.gov |
Exploration of Novel Reactivity Patterns
The adjacent amino groups on the pyridine ring give Pyridine-2,3-diamine a unique reactivity profile, making it a valuable building block for a diverse range of heterocyclic compounds. guidechem.com Its primary role is as a precursor in condensation and cyclization reactions to form fused ring systems.
A significant area of research is the synthesis of imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles, which are prevalent scaffolds in medicinal chemistry. researchgate.netarkat-usa.org The reaction of 2,3-diaminopyridine with aldehydes can be regioselectively controlled. Under certain conditions, such as using a catalytic amount of acetic acid in methanol (B129727), condensation with benzaldehydes can yield 2-amino-3-(phenylimino)pyridine derivatives. arkat-usa.org In contrast, methods like DMSO-mediated cyclization in the presence of Na₂S₂O₅ lead to the formation of 2-phenyl-substituted imidazo[4,5-b]pyridines. mdpi.com
Future explorations in reactivity will likely focus on:
Microwave-Assisted Synthesis: This technology is being applied to accelerate reactions and improve yields for derivatives, offering a more efficient alternative to conventional heating. researchgate.net
Domino and "Click" Reactions: These powerful synthetic strategies are being used to construct complex heterocyclic systems, such as 1,2,3-triazoles, starting from precursors that can be derived from aminopyridines. nih.gov
pH-Dependent Reactivity: The reactivity of pyridine-based compounds can be tuned by pH. For example, the thermal reactivity of a 2,6-diaminopyridine-based enediyne was shown to depend on the extent of salt formation with acids, an observation that could be instrumental in designing pH-activated therapeutic agents. nih.gov
Formation of Coordination Complexes: The nitrogen atoms in the pyridine ring and the amino groups can act as ligands, forming complexes with various transition metals. chemchart.comwikipedia.org Research into these organometallic complexes is ongoing, exploring their catalytic and electronic properties. chemicalbook.com
Table 2: Reactivity of 2,3-Diaminopyridine and Resulting Heterocyclic Systems This table is interactive. Click on the headers to sort.
| Reactant(s) | Reaction Type | Resulting Compound Class | Significance/Application | Reference(s) |
|---|---|---|---|---|
| Benzaldehydes | Condensation/Cyclization | Imidazo[4,5-b]pyridines (4-Azabenzimidazoles) | Core scaffold for bioactive molecules, anti-parasitic agents | researchgate.netarkat-usa.orgmdpi.com |
| Chloroacetyl chloride | Acylation, Substitution | Bis-heterocyclic compounds (pyrazoles, thiazoles) | Synthesis of molecules with potentially enhanced biological activity | bas.bg |
| Salicylaldehyde | Condensation | Schiff Bases | Ligands for metal complexes, intermediates | sigmaaldrich.com |
Expansion of Applications in Organic and Materials Chemistry
The versatility of Pyridine-2,3-diamine dihydrochloride as a chemical intermediate continues to drive its application in new areas of organic and materials science.
In organic chemistry , its primary role is as a foundational element for synthesizing pharmaceutically important compounds. google.com It is a key intermediate in the production of:
Inotropic Agents: Used to create imidazopyridine-based drugs that affect heart muscle contraction. chemicalbook.comgoogle.com
Anticancer and Anti-inflammatory Agents: Serves as a scaffold for diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives that exhibit cytotoxicity against cancer cell lines and inhibit COX enzymes. nih.gov
Bradykinin B1 Receptor Antagonists: Used in the development of antagonists for this receptor, which is implicated in pain and inflammation. chemchart.com
In materials chemistry , future trends are focused on leveraging the unique structural and electronic properties of its derivatives:
Organometallic Complexes: The compound and its derivatives serve as nitrogen-containing ligands for creating complexes with metals like copper, nickel, and cobalt. These complexes are studied for their redox and catalytic properties. chemchart.com
Covalent Organic Frameworks (COFs): 2,3-Diaminopyridine is listed as an organic monomer for the synthesis of COFs, which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. bldpharm.com
Advanced Polymers: Research has explored the synthesis of polymers and metal complexes derived from Schiff bases of 2,3-diaminopyridine, investigating their thermal and electrical conductivity properties. chemchart.com
Interdisciplinary Research with Computational Chemistry and Biology
The synergy between experimental synthesis and computational or biological studies is accelerating the discovery of new functions for Pyridine-2,3-diamine derivatives.
Computational Chemistry is playing a crucial role in predicting and understanding the behavior of these molecules.
Molecular Docking: This technique is used to simulate the interaction between a ligand and a biological target. For example, docking studies of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have elucidated their binding mode within the active site of the COX-2 enzyme, guiding the design of more potent and selective anti-inflammatory agents. nih.gov
Quantum Chemical Calculations: Ab initio methods are employed to study the energetic landscape of intermolecular interactions, such as hydrogen bonding. These studies provide insight into crystal structure organization, revealing, for instance, that the crystal structure of 2,3-diaminopyridine features a helical motif similar to a DNA helix. researchgate.net
Biological Research continues to uncover a wide spectrum of activities for derivatives of 2,3-diaminopyridine. Bioassays are essential for screening new compounds for potential therapeutic use.
Anti-parasitic Agents: Derivatives have shown promising activity against protozoan parasites like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness), with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.netarkat-usa.org
Antimicrobial and Antiviral Activity: Numerous studies have synthesized and tested new derivatives for their efficacy against various bacteria and viruses. mdpi.comorientjchem.org
Neurological Applications: The parent compound is noted for its role as an acetylcholinesterase inhibitor, which is relevant for enhancing neuromuscular function in conditions like myasthenia gravis. solubilityofthings.com
The integration of these fields allows for a rational design approach, where computational models predict promising candidates that are then synthesized and evaluated in biological systems, creating a powerful discovery pipeline.
Table 3: Biological Activities of Pyridine-2,3-diamine Derivatives This table is interactive. Click on the headers to sort.
| Derivative Class | Biological Target/Activity | Research Focus | Reference(s) |
|---|---|---|---|
| 4-Azabenzimidazoles | Plasmodium falciparum, Trypanosoma brucei | Anti-malarial, Anti-trypanosomal agents | researchgate.netarkat-usa.org |
| Imidazo[4,5-b]pyridines | Cancer cell lines (e.g., K562), COX-1/COX-2 enzymes | Anticancer, Anti-inflammatory agents | mdpi.comnih.gov |
| 2,3-Pyridine dicarboxamino acids | Various microorganisms | Antibacterial agents | orientjchem.org |
| General 2,3-diaminopyridine | Bradykinin B1 receptor | Antagonists for pain/inflammation | chemchart.com |
Q & A
Q. What are the standard protocols for synthesizing Pyridine-2,3-diamine dihydrochloride, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via alkylation or substitution reactions starting from pyridine derivatives. For example, 2-N-ethylthis compound is synthesized by reacting 2,3-diaminopyridine with ethyl halides under controlled conditions . Key optimization parameters include:
- Temperature : Maintaining 40–60°C to prevent side reactions.
- pH : Using acidic media (e.g., HCl) to stabilize intermediates and improve salt formation.
- Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.
Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .
Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of amino groups and the pyridine backbone. For example, the diamine protons resonate at δ 6.8–7.2 ppm in DO .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and a water/acetonitrile gradient .
- Mass spectrometry : ESI-MS verifies molecular weight (e.g., [M+H] at m/z 174.1 for the free base) .
Q. What safety precautions are essential when handling this compound in the laboratory?
While its toxicological profile is not fully characterized, precautionary measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (GHS/CLP Regulation P261) .
- Waste disposal : Segregate hazardous waste and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?
Structural discrepancies in derivatives (e.g., N2-propyl or N-ethyl analogs) can lead to conflicting bioactivity results. Using SHELX or WinGX for single-crystal X-ray diffraction:
- Determines precise bond angles and dihedral angles, clarifying steric effects on enzyme binding .
- Identifies protonation states of amino groups, which influence interactions with biological targets like kinases or GPCRs .
For example, a 0.5 Å shift in the pyridine ring orientation can alter binding affinity by 10-fold .
Q. What experimental strategies are effective in designing Pyridine-2,3-diamine analogs with enhanced bioactivity?
- Bioisosteric replacement : Substitute the ethyl group with fluorinated or benzyl moieties to improve metabolic stability (e.g., 3,3-difluoro analogs show 3x higher half-life in vitro) .
- Structure-activity relationship (SAR) studies : Test derivatives against target enzymes (e.g., fungal CYP51 for antifungal activity) using kinetic assays (IC values) and molecular docking (AutoDock Vina) .
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
Q. What computational tools are suitable for modeling the interaction of Pyridine-2,3-diamine derivatives with biological targets?
- Molecular dynamics (MD) : GROMACS simulates ligand-receptor binding over 100 ns trajectories to identify stable conformations .
- Density functional theory (DFT) : Gaussian 09 calculates charge distribution on the pyridine ring, predicting nucleophilic attack sites .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the catalytic activity of Pyridine-2,3-diamine derivatives in metal-ion coordination?
- Spectroscopic validation : Use UV-Vis (λ = 450–500 nm for d-d transitions) and EPR to confirm metal-ligand stoichiometry (e.g., 1:1 vs. 2:1 complexes) .
- Control experiments : Test under inert atmospheres (N/Ar) to rule out oxidation artifacts .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
